BenchChemオンラインストアへようこそ!

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)pyridazine-3-carboxamide

Medicinal Chemistry Chemical Biology High-Throughput Screening

This pyridazine-3-carboxamide derivative has no published bioactivity or SAR data. Its only rational use case is as an additional chemotype in proprietary broad-spectrum HTS libraries or as an analytical reference standard for method development. Any hit will require de novo validation. Purchase this compound only for exploratory screening where internal profiling is independently conducted.

Molecular Formula C17H16FN5O
Molecular Weight 325.347
CAS No. 1351609-26-1
Cat. No. B2479035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)pyridazine-3-carboxamide
CAS1351609-26-1
Molecular FormulaC17H16FN5O
Molecular Weight325.347
Structural Identifiers
SMILESCC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=CC=CC=C3F)C
InChIInChI=1S/C17H16FN5O/c1-11-9-12(2)23(22-11)16-8-7-15(20-21-16)17(24)19-10-13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,24)
InChIKeyNVWLAGWGOZDZDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)pyridazine-3-carboxamide (CAS 1351609-26-1)


6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)pyridazine-3-carboxamide is a synthetic pyridazine-3-carboxamide derivative available from commercial chemical suppliers . It belongs to a broad class of heterocyclic compounds explored in kinase inhibitor and cannabinoid receptor agonist research programs. Comprehensive bioactivity data, structure-activity relationship (SAR) studies, and direct comparator evidence are absent from peer-reviewed literature, authoritative databases, and public patent repositories. This evidence gap precludes the identification of any quantifiable, verifiable differentiation that would drive a data-based procurement decision over closely related analogs. Its procurement value is limited to exploratory screening where proprietary profiling is independently conducted.

Substitution Risk Alert: Absence of Analytical Reference Standards for 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)pyridazine-3-carboxamide


In the absence of published, compound-specific biological fingerprints, there is no basis to assert that any structural analog can be functionally interchanged. The pyridazine-3-carboxamide scaffold is highly sensitive to N-substitution patterns; even conservative modifications to the benzyl ring can drastically alter target affinity, selectivity, and pharmacokinetic profiles [1]. The inability to reference a verified potency value, selectivity window, or in vitro ADME endpoint against a known standard means that generic substitution carries an undefined, and therefore scientifically unacceptable, risk of assay failure or misleading data in a screening cascade [2].

Quantitative Differentiation Evidence: Data Gap Assessment for 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)pyridazine-3-carboxamide


Bioactivity Data Unavailable in Public Domain Databases

A systematic search of ChEMBL, PubChem, and the SureChEMBL patent database returned no quantitative IC50, Ki, EC50, or any other target-specific bioactivity data for this compound [1]. This stands in contrast to other pyridazine-3-carboxamides, such as N-(methyl-d3) pyridazine-3-carboxamide derivatives, which have published TYK2 IC50 values below 100 nM with documented selectivity profiles over JAK1 and JAK2 [2]. For this compound, no comparator value can be established.

Medicinal Chemistry Chemical Biology High-Throughput Screening

Absence of Selectivity and Off-Target Profiling Data

There is no publicly available selectivity profile (e.g., KINOMEscan, CEREP panel) for this compound. While the broader class of pyridazine-3-carboxamides is known to engage conserved kinase hinge regions, the lack of a defined selectivity fingerprint (e.g., S(1) or Gini coefficient) means its polypharmacology risk is unquantified [1]. This is a critical differentiator, as research analogs like compound 26h (a pyridazine-3-carboxamide androgen receptor antagonist) demonstrate that minor structural changes can switch target engagement from kinases to nuclear receptors, underscoring the need for measurable selectivity parameters .

Kinase Selectivity Off-Target Pharmacology Safety Screening

No Published In Vitro ADME or Pharmacokinetic Data

No experimental physicochemical or ADME parameters (aqueous solubility, LogD7.4, microsomal stability, permeability) have been reported for this compound [1]. In contrast, advanced pyridazine-3-carboxamide candidates like TYK2 inhibitor compound 24 have published liver microsomal stability half-lives exceeding 60 minutes, providing a quantitative benchmark for metabolic liability [2]. Without these baseline parameters, formulation development or in vivo study design is unsupported.

ADME Drug Metabolism Pharmacokinetics Solubility

Constrained Application Scenarios for 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)pyridazine-3-carboxamide Based on Current Evidence


Proprietary High-Throughput Screening (HTS) Library Expansion

Given the complete lack of public bioactivity data, the only rational use case is as an additional chemotype in a proprietary, broad-spectrum HTS library. Any hit would require de novo hit validation and full SAR characterization, as no pre-existing benchmark data exists to guide follow-up [1].

Internal Kinase Selectivity Panel as a Negative Control for Pyridazine-3-carboxamide Chemotypes

If an organization has an established internal kinase panel, this compound could serve as a structurally distinct but uncharacterized probe to map the selectivity landscape of the pyridazine-3-carboxamide core. Its activity, or lack thereof, could be a valuable internal comparator to characterized leads, but only after generating proprietary data [1].

Method Development for Pyridazine LC-MS Quantification

The compound can be used as a reference standard in developing and validating analytical methods (e.g., LC-MS/MS) for the detection and quantification of pyridazine-3-carboxamide derivatives in biological matrices, assuming its purity is verified by the supplier .

Quote Request

Request a Quote for 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.